Hex-2-enedinitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

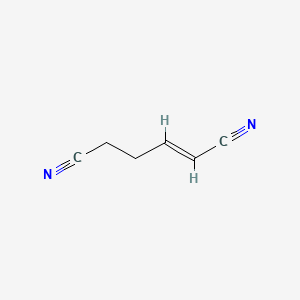

Hex-2-enedinitrile (C₆H₆N₂), also known as 2-hexenedinitrile, is an unsaturated aliphatic dinitrile compound characterized by a conjugated diene system and two nitrile groups. Its structure allows for electron-deficient double bonds, making it a candidate for Diels-Alder reactions and coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hex-2-enedinitrile can be synthesized through several methods. One common approach involves the reaction of butadiene with hydrogen cyanide in the presence of a catalyst. This reaction typically requires specific conditions such as elevated temperatures and pressures to achieve optimal yields.

Industrial Production Methods: In an industrial setting, this compound is produced using continuous flow reactors to ensure consistent quality and high yield. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: Hex-2-enedinitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or amides.

Reduction: Reduction reactions can convert this compound to primary amines.

Substitution: Nucleophilic substitution reactions can replace the nitrile groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

Substitution: Reagents such as sodium methoxide or lithium aluminum hydride are used for nucleophilic substitution.

Major Products Formed:

Oxidation: Oximes and amides.

Reduction: Primary amines.

Substitution: Various substituted hexenes depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis :

- Hex-2-enedinitrile serves as a crucial building block in the synthesis of heterocyclic compounds. Its reactivity allows for various transformations that are essential in organic chemistry.

- It has been utilized in the synthesis of complex molecules through reactions such as cycloaddition and nucleophilic addition, which leverage the compound's unsaturation and functional groups .

-

Medicinal Chemistry :

- Research is ongoing into the potential biological activities of this compound. Preliminary studies suggest that it may interact with biomolecules, which could lead to the development of new pharmaceutical agents.

- The compound has been investigated for its potential as a precursor in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

-

Material Science :

- This compound is used in the production of specialty chemicals and materials. Its ability to form polymers makes it valuable in creating high-performance materials for industrial applications.

- The compound's unique properties have led to its exploration in developing advanced coatings and adhesives that require specific mechanical and thermal characteristics.

Case Study 1: Organic Synthesis

A study conducted by researchers highlighted the use of this compound in synthesizing complex natural products. The researchers demonstrated how the compound could be employed in a multi-step synthetic route leading to biologically active molecules. The transformations involved included cycloaddition reactions that utilized this compound as a key intermediate.

Case Study 2: Medicinal Applications

In another investigation, this compound was evaluated for its cytotoxic effects against cancer cell lines. The study revealed that derivatives of this compound exhibited significant activity against specific types of cancer cells, suggesting potential therapeutic applications. Further research is needed to elucidate the mechanisms behind its biological activity.

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for heterocycles | Essential for complex molecule synthesis |

| Medicinal Chemistry | Potential drug precursor | Active against cancer cell lines |

| Material Science | Production of specialty chemicals | Valuable for high-performance materials |

Mechanism of Action

The mechanism of action of hex-2-enedinitrile involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Hex-2-enedinitrile belongs to a broader class of aliphatic nitriles and unsaturated hydrocarbons. Below is a structured comparison with structurally or functionally related compounds:

This compound vs. Acrylonitrile (C₃H₃N)

- Structure : Acrylonitrile is a simpler unsaturated nitrile (one nitrile group, one double bond).

- Reactivity : Acrylonitrile undergoes polymerization more readily (e.g., in ABS plastics), whereas this compound’s dual nitrile groups may enable bifunctional reactivity in crosslinking.

- Toxicity: Acrylonitrile is a known carcinogen (IARC Group 2B) with established occupational exposure limits (OSHA PEL: 2 ppm). No such data exist for this compound, though nitriles generally exhibit acute toxicity via cyanide release .

This compound vs. Adiponitrile (C₆H₈N₂)

- Applications : Adiponitrile is a precursor to nylon-6,6, while this compound’s unsaturation could make it suitable for specialty elastomers or adhesives.

- Thermal Stability : Saturated nitriles like adiponitrile decompose at higher temperatures (~300°C), whereas conjugated systems like this compound may be prone to earlier thermal degradation due to electron-deficient bonds.

This compound vs. 1,3-Butadiene (C₄H₆)

- Structure : 1,3-Butadiene is a diene without nitrile groups.

- Hazard Profile: 1,3-Butadiene is highly flammable and carcinogenic (IARC Group 1). This compound’s hazards are undefined but likely include flammability and nitrile-related toxicity.

Data Tables

Table 1: Physicochemical Properties

| Property | This compound | Acrylonitrile | Adiponitrile |

|---|---|---|---|

| Molecular Weight (g/mol) | 106.12 | 53.06 | 108.14 |

| Boiling Point (°C) | Not reported | 77 | 295 |

| Density (g/cm³) | ~1.0 (estimated) | 0.81 | 0.96 |

Table 2: Hazard Comparison

| Compound | Flammability | Acute Toxicity (LD50, rat oral) | Regulatory Status |

|---|---|---|---|

| This compound | High | Not established | No OSHA/IARC listing |

| Acrylonitrile | High | 78 mg/kg | OSHA PEL: 2 ppm |

| Adiponitrile | Moderate | 300 mg/kg | EPA listed (non-hazard) |

Research Findings and Gaps

- Toxicological Data: No peer-reviewed studies on its chronic toxicity or environmental persistence exist, unlike acrylonitrile or adiponitrile, which have extensive safety profiles.

- Regulatory Status : this compound lacks specific guidelines, highlighting a need for risk assessment aligned with analogs like acrylonitrile .

Biological Activity

Hex-2-enedinitrile, also known as 1,3-hexanedinitrile, is a compound with the molecular formula C6H6N2 and a CAS number of 110-61-2. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound through recent studies, case analyses, and relevant data.

This compound is characterized by the presence of two cyano groups (-C≡N) attached to a hexene backbone. Its structure can be represented as follows:

This configuration allows for various chemical reactions and interactions, making it a versatile compound in synthetic chemistry.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, research published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of this compound could inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism was linked to the compound's ability to interfere with cellular signaling pathways involved in cell growth and survival .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 | Induces apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 10 | Inhibits DNA synthesis | |

| A549 (Lung Cancer) | 12 | Disrupts cell cycle progression |

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. A study conducted on various bacterial strains indicated that this compound possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be effective at low concentrations, suggesting potential applications in developing new antimicrobial agents .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 20 |

Case Study 1: Anticancer Research

A notable case study involved the synthesis of various derivatives of this compound and their evaluation against human cancer cell lines. Researchers found that modifications to the side chains significantly enhanced the anticancer activity compared to the parent compound. The study concluded that specific structural features are crucial for maximizing biological efficacy .

Case Study 2: Antimicrobial Efficacy

Another case study focused on the antimicrobial properties of this compound derivatives against clinical isolates of resistant bacterial strains. The findings revealed that certain modifications not only improved potency but also reduced cytotoxicity towards human cells, indicating a favorable therapeutic index for potential drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Hex-2-enedinitrile, and how can purity be validated experimentally?

- Methodological Answer : Begin with literature review to identify established protocols (e.g., cyanoalkene coupling or nitrile addition reactions). Validate purity via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, comparing retention times and spectral peaks to reference data. Ensure inert reaction conditions (argon atmosphere) to prevent oxidation . Maintain detailed lab notes on solvent choices, catalysts, and reaction times to troubleshoot inconsistencies .

Q. How should researchers handle and store this compound to minimize degradation or hazards?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C to prevent polymerization. Use fume hoods for handling and conduct regular vapor pressure checks to assess stability. Refer to analogous nitrile safety protocols for spill management (e.g., neutralization with alkaline permanganate) .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer : Prioritize Fourier-transform infrared (FTIR) spectroscopy to confirm nitrile groups (C≡N stretch at ~2200 cm⁻¹). Supplement with 13C NMR to resolve sp² carbons in the ene group (δ 120–140 ppm) and nitrile carbons (δ 110–120 ppm). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved?

- Methodological Answer : Investigate solvent polarity effects on NMR chemical shifts and temperature-dependent FTIR measurements. For inconsistent mass spectrometry results, recalibrate instruments using certified standards and replicate experiments under controlled humidity . Publish raw data with error margins to facilitate peer validation .

Q. What experimental designs are suitable for studying this compound’s reactivity in Diels-Alder reactions?

- Methodological Answer : Design a kinetic study using varying diene partners (e.g., anthracene vs. cyclopentadiene) under controlled temperatures. Monitor reaction progress via thin-layer chromatography (TLC) and quantify regioselectivity using 1H NMR integration. Include negative controls (e.g., non-conjugated dienes) to isolate steric/electronic effects .

Q. How can computational modeling complement experimental data on this compound’s electronic properties?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict frontier molecular orbitals (HOMO/LUMO) and compare with experimental cyclic voltammetry results. Validate models by correlating computed dipole moments with solvent-dependent UV-Vis spectra .

Q. What strategies address discrepancies in reported toxicity profiles of this compound?

- Methodological Answer : Conduct comparative in vitro assays (e.g., Ames test for mutagenicity) using standardized cell lines and exposure durations. Cross-reference results with existing regulatory databases (e.g., OECD guidelines) and perform meta-analyses to identify confounding variables (e.g., impurity levels) .

Q. Methodological Guidance for Data Analysis

Q. How should researchers analyze conflicting literature reports on this compound’s stability under varying pH?

- Methodological Answer : Systematically replicate prior studies while controlling for dissolved oxygen and ionic strength. Use high-performance liquid chromatography (HPLC) to quantify degradation products and apply Arrhenius kinetics to model pH-dependent decomposition pathways .

Q. What statistical approaches are recommended for interpreting dose-response data in this compound toxicity studies?

- Methodological Answer : Employ probit or logit regression models to estimate LD₅₀/LC₅₀ values. Use ANOVA to compare treatment groups and assess heteroscedasticity via Levene’s test. Report confidence intervals and effect sizes to contextualize biological significance .

Q. Ethical and Reporting Standards

Q. How can researchers ensure ethical compliance when disposing of this compound waste?

Properties

CAS No. |

2141-59-5 |

|---|---|

Molecular Formula |

C6H6N2 |

Molecular Weight |

106.13 g/mol |

IUPAC Name |

(E)-hex-2-enedinitrile |

InChI |

InChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1,3H,2,4H2/b3-1+ |

InChI Key |

ZQOHAQBXINVHHC-HNQUOIGGSA-N |

Isomeric SMILES |

C(CC#N)/C=C/C#N |

Canonical SMILES |

C(CC#N)C=CC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.